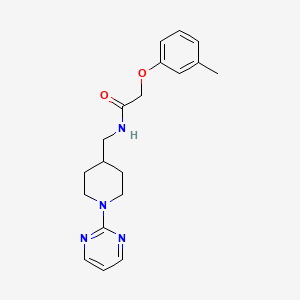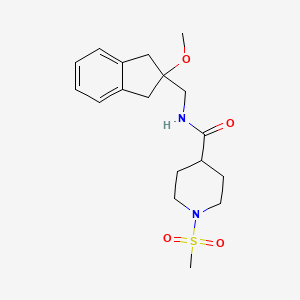![molecular formula C16H14N4O2 B2854421 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile CAS No. 338959-83-4](/img/structure/B2854421.png)
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile, also known as MPHP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile is believed to act as a dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation, and its deficiency has been linked to various neurological disorders. By inhibiting the reuptake of dopamine, this compound can increase the levels of this neurotransmitter in the brain, which may have therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to induce hyperactivity and stereotypy in animal models, which suggests that it has stimulant properties. It has also been reported to increase locomotor activity and cause anorexia in rats. In addition, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile has several advantages for laboratory experiments, including its ease of synthesis and its potential as a therapeutic agent for neurological disorders. However, it also has some limitations, including its potential for abuse and its lack of selectivity for dopamine transporters.
Orientations Futures
There are several potential future directions for research on 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile, including its use as a tool for studying the dopamine system and its potential as a therapeutic agent for neurological disorders. Researchers may also investigate its potential for abuse and its effects on other neurotransmitter systems. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound in therapeutic settings.
Méthodes De Synthèse
The synthesis of 3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile involves the reaction of 4-phenoxybenzaldehyde and 3-methoxyimino-2-methyl-1-phenylpropan-1-one with hydrazine hydrate and sodium acetate in acetic acid. The resulting product is purified through recrystallization to obtain this compound in its solid form.
Applications De Recherche Scientifique
3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and toxicology. Researchers have investigated its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(1E,2Z)-2-methoxyimino-N-(4-phenoxyanilino)ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-21-18-12-14(11-17)20-19-13-7-9-16(10-8-13)22-15-5-3-2-4-6-15/h2-10,12,19H,1H3/b18-12-,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGUCMXTDTVKBX-HFFHEWJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(=N/NC1=CC=C(C=C1)OC2=CC=CC=C2)\C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2854338.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)



![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)

![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)


![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![Methyl 4-((6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2854360.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)